3-氨基-6-氯-N-(二氨基亚甲基)吡嗪-2-甲酰胺

描述

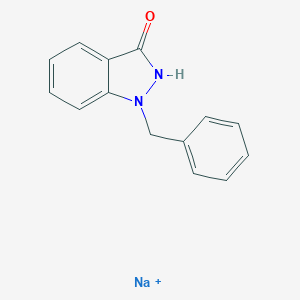

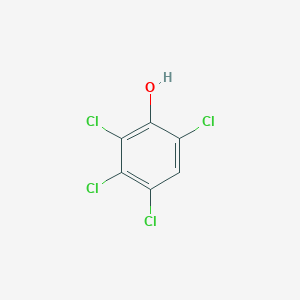

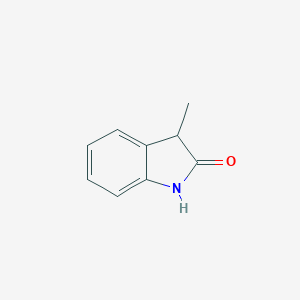

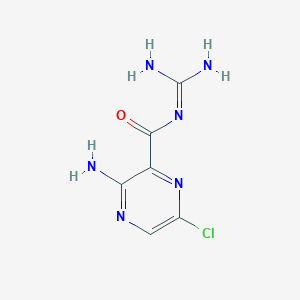

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide is a pyrazine compound that inhibits sodium reabsorption through sodium channels in renal epithelial cells . It is a member of the class of pyrazines resulting from the formal monoacylation of guanidine with the carboxy group of 3,5-diamino-6-chloropyrazine-2-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the aminolysis of the acyl chloride, where the simultaneous substitution of chlorine with benzylamino moiety occurs . Some of the intended reactions were carried out using microwave-assisted synthesis, which can save time and used materials .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using FT-Raman and FT-IR spectroscopy . The experimental spectra were recorded in the solid phase . The structural and mutational analysis of Vc-NhaP2 identified a putative cation-binding pocket formed by antiparallel extended regions of two transmembrane segments (TMSs V and XII) along with TMS VI .Chemical Reactions Analysis

The vibrational spectral analysis of this compound was carried out using FT-Raman and FT-IR spectroscopy in the range 4000-50cm(-1) and 4000-500cm(-1) respectively .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.2 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 145 Ų .科学研究应用

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of this molecule have shown in vitro activity against Mycobacterium tuberculosis , with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM . This suggests its use in developing new treatments for tuberculosis, especially given the rising concern over antibiotic-resistant strains.

Antitubercular Agent Synthesis

Related to its antimicrobial properties, this compound serves as a precursor in synthesizing novel antitubercular agents. Some derivatives have demonstrated effective MIC values against Mycobacterium tuberculosis H37Rv , indicating their potential in treating tuberculosis .

Inhibition of Enoyl-ACP Reductase

Molecular docking studies have shown that certain derivatives can inhibit the enoyl-ACP reductase of Mycobacterium tuberculosis . This enzyme is essential for the fatty acid synthesis in bacteria, making it a target for antibacterial drug development.

Low Cytotoxicity in HepG2 Cell Line

The compound has displayed low cytotoxicity in the HepG2 cell line, which is a human liver cancer cell line . This property is crucial for pharmaceutical applications, as it indicates a lower risk of adverse effects on human cells.

Calcium Channel and Sodium Channel Protein Inhibition

Although not directly related to 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide , similar compounds have been used to inhibit calcium and sodium channel proteins . This suggests potential applications in neurological research and drug development for conditions related to these channels.

Environmental Applications

The compound has garnered attention for its potential environmental applications. While specific details are not provided, its chemical structure suggests possible uses in environmental biotechnology or as a part of environmental monitoring systems.

作用机制

未来方向

Future research could focus on the development of novel inhibitors targeting these ion exchangers, as this compound has shown promising results in inhibiting sodium re-absorption . Additionally, the use of in silico approaches for the rational identification of potential targets and drugs that could target NhaP2 cation proton antiporters to control V. cholerae could be explored .

属性

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIMHPOSZRUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923311 | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide | |

CAS RN |

1203-87-8 | |

| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。